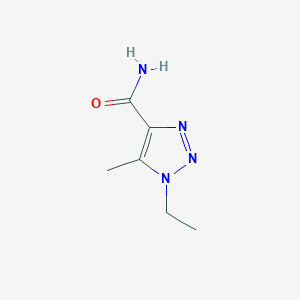

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-ethyl-5-methyltriazole-4-carboxamide |

InChI |

InChI=1S/C6H10N4O/c1-3-10-4(2)5(6(7)11)8-9-10/h3H2,1-2H3,(H2,7,11) |

InChI Key |

VOLGCUKBSQEESI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(N=N1)C(=O)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the construction of the 1,2,3-triazole ring via a [3+2] cycloaddition reaction, followed by selective functionalization at the 4-position to introduce the carboxamide group and alkylation at the 1-position with an ethyl group. The methyl substituent at the 5-position is introduced either by starting with a methyl-substituted precursor or via post-cycloaddition modification.

Cycloaddition Approach for Triazole Core Formation

A widely used approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-promoted cycloaddition reactions that yield 1,2,3-triazoles with high regioselectivity. According to research, β-ketoesters and azides undergo a DBU-promoted cycloaddition in acetonitrile solvent at 50 °C, yielding 5-methyl-1,2,3-triazoles efficiently. This method can be adapted to introduce an ethyl group at the N-1 position by selecting appropriate alkylating agents post-cyclization.

Alternative Synthetic Routes

An alternative method involves the lithiation of methyl-substituted triazoles, followed by carboxylation with carbon dioxide to yield 4-carboxylic acid derivatives, which are subsequently converted to carboxamides. This route requires careful temperature control and the use of strong bases such as lithium diisopropylamide.

Detailed Synthetic Procedure Example

DBU-Promoted Synthesis of 5-Methyl-1,2,3-triazoles (Adapted for Target Compound)

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | β-Ketoester (0.5 mmol), azide (0.6 mmol), DBU (0.6 mmol), MeCN (2.5 mL) | Stirred at 50 °C overnight | Formation of 5-methyl-1,2,3-triazole intermediate |

| 2 | Alkylation with ethyl halide, base (e.g., potassium carbonate), solvent (e.g., DMF) | Room temperature to reflux | Introduction of ethyl group at N-1 position |

| 3 | Conversion of ester to carboxamide using ammonia or amine, coupling reagent if needed | Ambient or elevated temperature | Formation of 4-carboxamide group |

This method yields the target compound as a solid, with purification typically achieved by flash column chromatography.

Research Outcomes and Characterization Data

Spectroscopic Data

Yield and Purity

Typical yields for the cycloaddition and subsequent functionalization steps range from 70% to 90%, depending on reaction scale and purification methods. Purity is confirmed by chromatographic and spectroscopic methods, with melting points consistent with literature values.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| DBU-Promoted Cycloaddition | β-Ketoesters, azides, DBU, MeCN | 50 °C, overnight | High regioselectivity, mild conditions | Requires azide precursors |

| Lithiation and Carboxylation | Methyl-substituted triazole, lithium diisopropylamide, CO₂ | Low temperature, inert atmosphere | Direct carboxylation at 4-position | Sensitive to moisture, requires strong base |

| Alkylation Post-Cycloaddition | Ethyl halides, base (K₂CO₃ or similar) | Room temp to reflux | Straightforward N-1 substitution | Possible side reactions if not controlled |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

The following analysis compares 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide with structurally related triazole carboxamides, focusing on substituent effects, physicochemical properties, and bioactivities.

Structural Variations and Substituent Effects

Triazole carboxamides exhibit significant diversity in their N1 and C5 substituents, as well as the amide side chain. Key structural analogs include:

Key Observations :

- N1 Substituents: Aromatic or benzylic groups (e.g., 2-fluorophenyl, 4-methylphenyl) enhance π-π stacking interactions with biological targets, as seen in compounds with anticancer activity .

- C5 Substituents : Methyl or small alkyl groups (e.g., cyclopropyl) favor metabolic stability, while bulkier groups like phenyl may enhance target affinity .

- Amide Side Chains: Hydrophilic groups (e.g., hydroxyethyl in ) improve water solubility, whereas aromatic amines (e.g., quinolin-2-yl in ) enhance binding to hydrophobic pockets.

Physicochemical Properties

Melting points and solubility trends reflect substituent polarity:

- Lower melting points (~165–180°C) are observed in compounds with flexible side chains (e.g., 2-hydroxyethyl in ).

- Higher melting points (>200°C) occur in aromatic-rich analogs (e.g., 3g: 206–208°C ), suggesting stronger crystal packing.

- The target compound’s ethyl and methyl groups likely result in intermediate melting points, comparable to 3e (170–173°C) .

Biological Activity

1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide (EMTCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

EMTCA belongs to the class of triazole derivatives, characterized by a triazole ring fused with a carboxamide group. The chemical structure can be represented as follows:

Molecular Weight: 154.18 g/mol

Antimicrobial Activity

Research has demonstrated that EMTCA exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. A study highlighted its potential as an antifungal agent, particularly against Candida species, where it inhibited growth at low concentrations (MIC values ranging from 10 to 50 µg/mL) .

Anti-inflammatory Effects

EMTCA has been investigated for its anti-inflammatory properties. In vitro studies indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a potential mechanism involving the inhibition of NF-κB signaling pathways .

Anticancer Activity

The compound has also been explored for its anticancer potential. In cell line studies, EMTCA exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 15 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents . Mechanistic studies suggested that EMTCA induces apoptosis through the activation of caspase pathways.

The biological activity of EMTCA can be attributed to several mechanisms:

- Enzyme Inhibition: EMTCA interacts with key enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling.

- Gene Expression Modulation: The compound has been shown to influence gene expression related to inflammation and apoptosis, contributing to its therapeutic effects.

- Cell Signaling Pathways: EMTCA's effects on cellular signaling pathways, particularly those involved in inflammatory responses and cancer cell survival, are critical for its biological activity.

Case Study: Chagas Disease Treatment

A significant study focused on the optimization of triazole derivatives for treating Chagas disease demonstrated that compounds similar to EMTCA showed promising results in reducing parasite burden in infected models. The most potent derivatives exhibited submicromolar activity against Trypanosoma cruzi, indicating the potential for EMTCA as a lead compound in developing new treatments for this neglected tropical disease .

Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic pathways for 1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis of triazole derivatives typically involves cyclocondensation or azide-alkyne cycloaddition (CuAAC). For example, similar compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of intermediates (e.g., 4-fluoroaniline with 4-methylphenyl isocyanide), followed by azide reactions . Optimization involves solvent selection (DMF or THF), temperature control (e.g., 50°C for NaN3-mediated reactions), and purification via recrystallization (ethanol or toluene) . Yield improvements may require adjusting stoichiometry or using catalysts like tert-butyl peroxide .

Q. How can researchers address solubility limitations of this compound in aqueous systems during in vitro assays?

Low water solubility is a common issue for triazole carboxamides, as noted for structurally related compounds . Methodological solutions include:

- Using co-solvents like DMSO (≤1% v/v) to maintain bioactivity without cytotoxicity.

- Formulating micellar or liposomal carriers for enhanced dispersion.

- Derivatizing the compound with hydrophilic groups (e.g., hydroxyl or amine) while preserving core pharmacophores .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and carboxamide functionality (e.g., carbonyl peaks at ~165-170 ppm) .

- HPLC-MS : For purity assessment using reverse-phase C18 columns (acetonitrile/water gradients) and mass verification (e.g., molecular ion [M+H]+ at m/z 311.31 for C16H14FN5O) .

- FT-IR : To identify triazole ring vibrations (~1450-1550 cm⁻¹) and amide N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking against target enzymes (e.g., cytochrome P450 isoforms) identifies favorable interactions, such as hydrogen bonding with the carboxamide group or π-π stacking with aromatic substituents . Machine learning models trained on PubChem datasets (e.g., bioactivity data for triazoles) can prioritize derivatives for synthesis .

Q. What strategies resolve contradictory data in enzyme inhibition assays involving this compound?

Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Solutions include:

- Dose-response curves : Confirm IC50 consistency across multiple replicates.

- Selectivity profiling : Use panels of related enzymes (e.g., kinase families) to rule out cross-reactivity .

- Structural analogs : Compare activity of derivatives to isolate critical functional groups .

- Isothermal titration calorimetry (ITC) : Validate direct binding thermodynamics .

Q. How can reaction engineering improve scalability of triazole-carboxamide synthesis for preclinical studies?

Continuous-flow reactors reduce side reactions in azide-mediated steps by precise temperature/residence time control . Membrane separation technologies (e.g., nanofiltration) enhance purity during workup, as described in CRDC subclass RDF2050104 . Kinetic studies (e.g., in situ FT-IR monitoring) identify rate-limiting steps for optimization .

Methodological Challenges and Innovations

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Q. How do researchers balance steric and electronic effects when modifying the ethyl/methyl substituents?

Steric maps from molecular dynamics simulations predict clashes with protein pockets, while Hammett constants quantify electronic contributions of substituents. For example, electron-withdrawing groups (e.g., -NO2) may enhance carboxamide hydrogen-bonding but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.